molecular formula C18H13N5 B14197266 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine CAS No. 873927-64-1

4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B14197266
CAS No.: 873927-64-1
M. Wt: 299.3 g/mol
InChI Key: BHRQXEHDJGOXNM-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features an imidazole ring fused with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, tert-butylhydroperoxide for oxidation, and various reducing agents for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its specific arrangement of imidazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

873927-64-1

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

4-(1H-imidazol-2-yl)-2,6-dipyridin-2-ylpyridine

InChI

InChI=1S/C18H13N5/c1-3-7-19-14(5-1)16-11-13(18-21-9-10-22-18)12-17(23-16)15-6-2-4-8-20-15/h1-12H,(H,21,22)

InChI Key

BHRQXEHDJGOXNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=NC=CN4

Origin of Product

United States

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